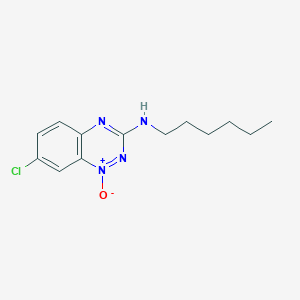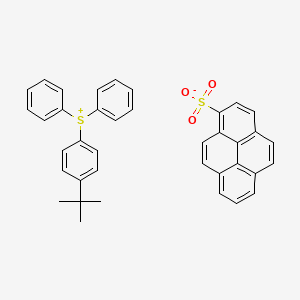
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a synthetic organic compound belonging to the class of benzotriazines. This compound is characterized by the presence of a chloro group at the 7th position, a hexyl chain, and an oxo group at the 1lambda5 position of the benzotriazine ring. Benzotriazines are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. The process begins with the formation of stable diazonium salts using a polymer-supported nitrite reagent and p-tosic acid. This is followed by cyclisation to form the benzotriazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of milder reagents and optimized reaction conditions can enhance yield and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzotriazines, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzotriazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is utilized in the production of dyes, rubber components, and photoluminescent agents
Wirkmechanismus
The mechanism of action of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzotriazin-4(3H)-one: Known for its use as an α-glucosidase inhibitor.
Benzothiatriazine-1,1(2H)-dioxide: Used as a diuretic and in other medicinal applications.
Uniqueness: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and chloro group contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
921933-35-9 |
|---|---|
Molekularformel |
C13H17ClN4O |
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
7-chloro-N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H17ClN4O/c1-2-3-4-5-8-15-13-16-11-7-6-10(14)9-12(11)18(19)17-13/h6-7,9H,2-5,8H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
PQNVYUPGHIJTPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=NC2=C(C=C(C=C2)Cl)[N+](=N1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)


![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)


![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)

![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

